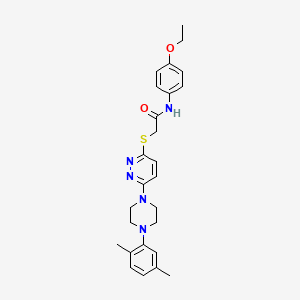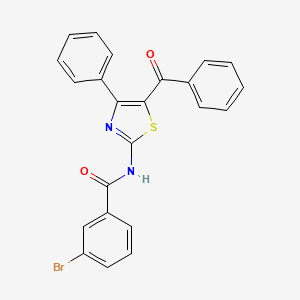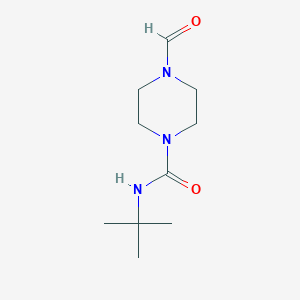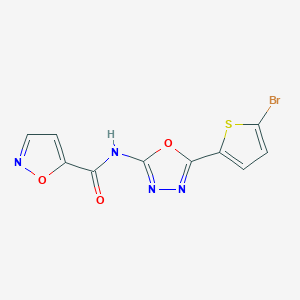
N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide, due to its structural complexity, is involved in various synthetic and mechanistic chemical studies. For instance, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides has been explored, leading to the synthesis of chiral pyrrolidin-3-ones. This study highlights the unexpected outcomes from reactions that were initially aimed to produce 1,4-oxazepanes, providing a mechanistic explanation for these findings and outlining the scope of the rearrangement (Králová et al., 2019).
Antibacterial Applications
The compound has potential antibacterial applications, as evidenced by the synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety. These compounds, suitable for use as antibacterial agents, demonstrate the versatility of the sulfonamido group in medicinal chemistry, with several derivatives exhibiting high antibacterial activities (Azab et al., 2013).
Herbicidal Activity
Research into the herbicidal activity of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those related to the structure of interest, reveals their efficacy in controlling vegetation. These studies indicate the broad-spectrum herbicidal potential of these compounds, which operate at low application rates, underscoring their utility in agricultural chemistry (Moran, 2003).
Synthesis and Surface Activity
The synthesis and surface activity of triazole derivatives, including those derived from sulfonamide precursors, highlight the compound's relevance in producing biologically active heterocycles. These derivatives not only possess antimicrobial activity but also demonstrate potential as surface-active agents, showcasing the multifaceted applications of sulfonamide-based compounds in chemistry and material science (El-Sayed, 2006).
Propiedades
IUPAC Name |
N,N-dimethyl-3-(4-phenyltriazol-1-yl)pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-17(2)22(20,21)18-9-8-13(10-18)19-11-14(15-16-19)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOCQKLAVUQLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2651764.png)

![N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2651771.png)

![1-(4-chlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2651773.png)

![2-naphthalen-1-yl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2651776.png)
![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2651777.png)
![4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2651778.png)
![3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2651779.png)

![2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol](/img/structure/B2651781.png)

![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2651784.png)
